2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a methoxy group, a methylbenzothiazole group, and a morpholinoethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 4-chlorophenoxy group could potentially be introduced via a nucleophilic substitution reaction . The 4-methoxy-7-methylbenzo[d]thiazol-2-yl group could be synthesized using methods similar to those described for the synthesis of 4-methylbenzo[d]thiazol-2-amine . The morpholinoethyl group could potentially be introduced via a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding and significant dipole-dipole interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorophenoxy group could potentially undergo further nucleophilic substitution reactions. The morpholinoethyl group could potentially undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and due to its polarity, it would likely be soluble in polar solvents . Its boiling point and melting point would depend on the specifics of its molecular structure .Scientific Research Applications
Synthesis and Structural Characterization
Studies have been conducted on the synthesis of novel compounds with potential biological activities, involving complex chemical reactions and characterizations. For instance, research by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, focusing on their anti-inflammatory and analgesic agents, highlighting the broader category of compounds to which our compound of interest may belong (Abu‐Hashem et al., 2020). Similarly, Galushchinskiy et al. (2017) explore crystal structures of related (oxothiazolidin-2-ylidene)acetamides, comparing their structures and shedding light on the structural diversity and complexity of these compounds (Galushchinskiy et al., 2017).
Biological Screening and Activity
Research into the biological activities of related compounds is crucial for understanding their potential therapeutic applications. Rehman et al. (2013) synthesized a series of compounds including oxadiazole derivatives for screening against enzymes like acetylcholinesterase and found them to possess significant activity (Rehman et al., 2013). This suggests the potential for our compound of interest to exhibit similar biological activities.
Antimicrobial and Antitumor Activities
Several studies have reported on the antimicrobial and antitumor activities of compounds with structural similarities to the compound . For example, Jayadevappa et al. (2012) synthesized a new class of compounds with potential biological activity, indicating the significance of structural features in determining biological efficacy (Jayadevappa et al., 2012). Additionally, the work by Yurttaş et al. (2015) on the synthesis and evaluation of antitumor activity of benzothiazole derivatives emphasizes the potential cancer therapy applications of similar compounds (Yurttaş et al., 2015).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4S.ClH/c1-16-3-8-19(29-2)21-22(16)32-23(25-21)27(10-9-26-11-13-30-14-12-26)20(28)15-31-18-6-4-17(24)5-7-18;/h3-8H,9-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUQJMXRXJHXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride |
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